N-[2-(tert-butylsulfanyl)ethyl]-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide
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Overview
Description
N-[2-(TERT-BUTYLSULFANYL)ETHYL]-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a synthetic compound with the molecular formula C19H29FN2O3S2 and a molecular weight of 416.58 . This compound is characterized by the presence of a piperidine ring, a fluorophenyl group, and tert-butylsulfanyl and methanesulfonyl substituents. It is used in various scientific research applications due to its unique chemical properties.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the tert-butylsulfanyl and methanesulfonyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohols or amines.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions
Scientific Research Applications
N-[2-(TERT-BUTYLSULFANYL)ETHYL]-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(TERT-BUTYLSULFANYL)ETHYL]-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the piperidine ring provides structural stability. The tert-butylsulfanyl and methanesulfonyl groups can modulate the compound’s reactivity and solubility .
Comparison with Similar Compounds
Similar compounds include:
N-[2-(tert-butylsulfanyl)ethyl]-4-nitrobenzenesulfonamide: This compound shares the tert-butylsulfanyl group but has a nitrobenzenesulfonamide moiety instead of the fluorophenyl group.
Other piperidine derivatives: Compounds with similar piperidine ring structures but different substituents. N-[2-(TERT-BUTYLSULFANYL)ETHYL]-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H29FN2O3S2 |
---|---|
Molecular Weight |
416.6 g/mol |
IUPAC Name |
N-(2-tert-butylsulfanylethyl)-1-[(4-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C19H29FN2O3S2/c1-19(2,3)26-13-10-21-18(23)16-8-11-22(12-9-16)27(24,25)14-15-4-6-17(20)7-5-15/h4-7,16H,8-14H2,1-3H3,(H,21,23) |
InChI Key |
DMCOGFAODRMENZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SCCNC(=O)C1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)F |
Origin of Product |
United States |
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